

Application of Pretomanid-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15556213

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Pretomanid-d4**, a deuterium-labeled internal standard, in the study of the metabolism and pharmacokinetics of Pretomanid. These guidelines are intended to assist researchers in accurately quantifying Pretomanid in biological matrices and in elucidating its metabolic pathways.

Introduction to Pretomanid and the Role of Deuterated Standards

Pretomanid is a nitroimidazooxazine antimycobacterial agent, a critical component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).^{[1][2][3]} Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring safety and efficacy. Pretomanid undergoes extensive biotransformation through various reductive and oxidative pathways, with cytochrome P450 3A4 (CYP3A4) contributing to approximately 20% of its metabolism.^{[4][5]}

Deuterium-labeled compounds, such as **Pretomanid-d4**, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This subtle change allows for its use as an ideal internal standard in mass

spectrometry-based bioanalysis, providing for more accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Application 1: Quantitative Bioanalysis of Pretomanid in Biological Matrices using Pretomanid-d4 as an Internal Standard

The accurate determination of Pretomanid concentrations in biological samples like plasma is fundamental to pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using **Pretomanid-d4** as an internal standard is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Quantification of Pretomanid in Human Plasma

This protocol is adapted from established and validated methods for the quantification of Pretomanid.

1. Materials and Reagents:

- Pretomanid analytical standard
- **Pretomanid-d4** (or PA-824-d5) internal standard
- Human plasma (with anticoagulant, e.g., EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (Analytical grade)
- Ultrapure water

2. Preparation of Stock Solutions and Standards:

- Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.
- **Pretomanid-d4** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Pretomanid-d4** in methanol.
- Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
- IS Working Solution (500 ng/mL): Dilute the **Pretomanid-d4** stock solution in ethyl acetate.

3. Sample Preparation (Liquid-Liquid Extraction):

- Thaw plasma samples, calibration standards, and QCs at room temperature.
- Vortex the samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 40 µL of ultrapure water.
- Add 40 µL of the plasma sample, calibration standard, or QC.
- Add 300 µL of the IS working solution (ethyl acetate containing 500 ng/mL of **Pretomanid-d4**).
- Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).
- Vortex to ensure complete dissolution.

- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: Agilent Poroshell C18 column or equivalent.
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Elution: Isocratic elution with 15% A and 85% B.
- Flow Rate: 400 μ L/min.
- Injection Volume: 10 μ L.
- Autosampler Temperature: 8°C.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Pretomanid Transition: m/z 360.2 \rightarrow 175.0
 - **Pretomanid-d4** Transition: m/z 365.2 \rightarrow 175.0

5. Data Analysis:

- Quantify Pretomanid concentrations by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

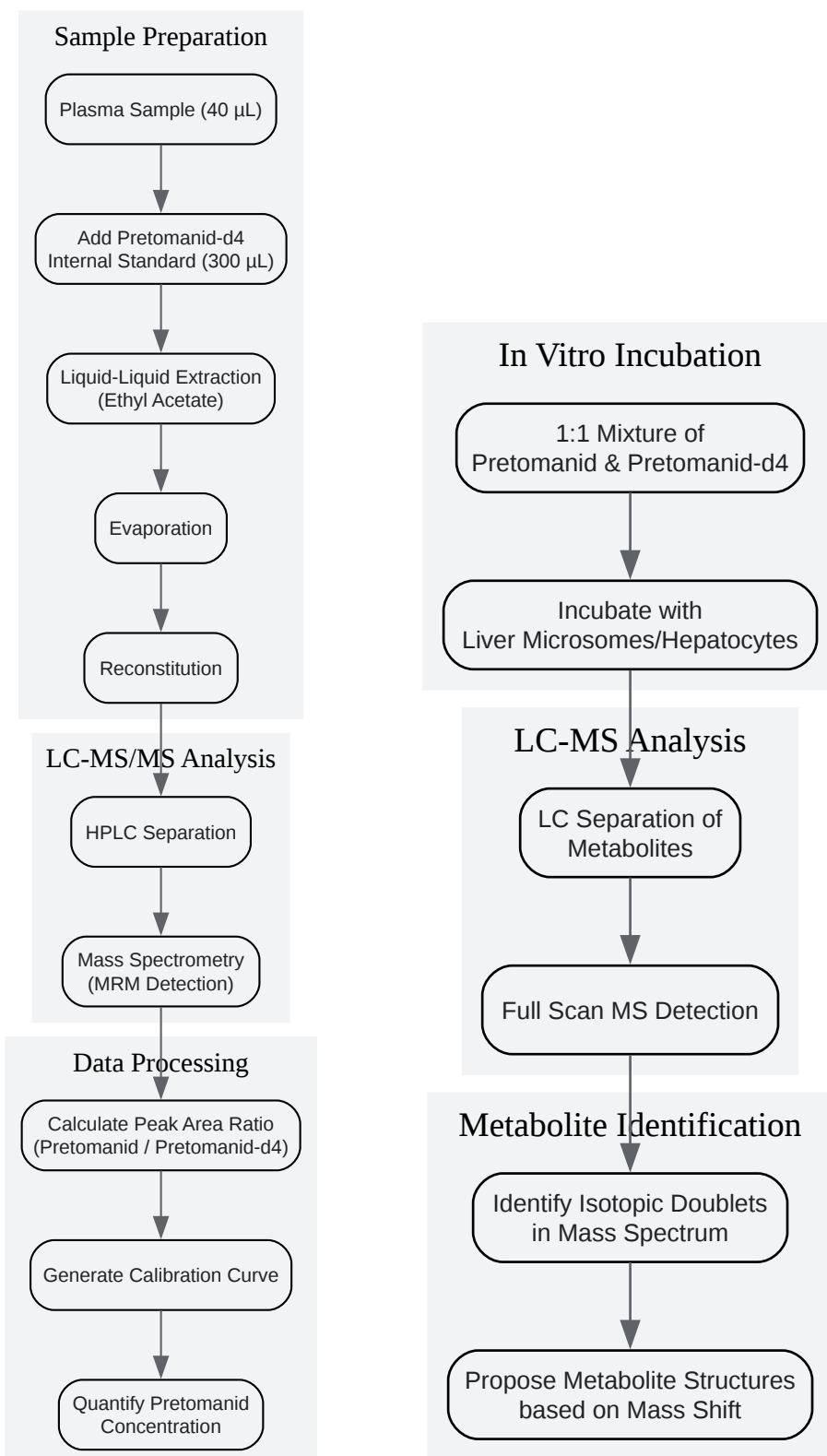
- Determine the concentrations of Pretomanid in the QC and unknown samples by interpolation from the calibration curve.

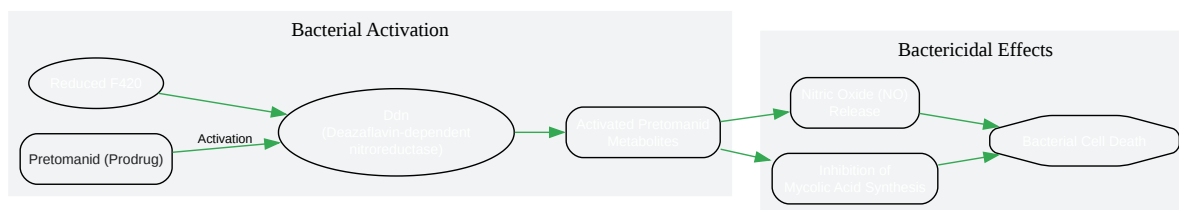
Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Pretomanid quantification using a deuterated internal standard.

Parameter	Result
Calibration Range	10 - 10,000 ng/mL
Inter-day Precision (%CV)	< 9%
Intra-day Precision (%CV)	< 9%
Accuracy	95.2% - 110%
Recovery	~72.4%
Matrix Effect	No significant matrix effects observed

Workflow for Pretomanid Bioanalysis





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